5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Scientific Research Applications
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Substitution Reactions: The introduction of the amino and chlorophenyl groups is achieved through substitution reactions. These reactions typically involve the use of reagents such as sodium azide, copper sulfate, and various chlorinated aromatic compounds.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, which can be facilitated by reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, copper sulfate, and various chlorinated aromatic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3-bromophenyl)-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern and the presence of both amino and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMHTKJHJNTLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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